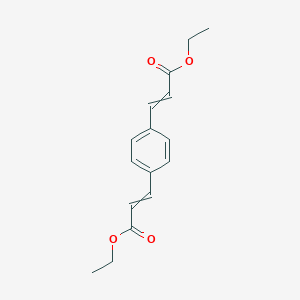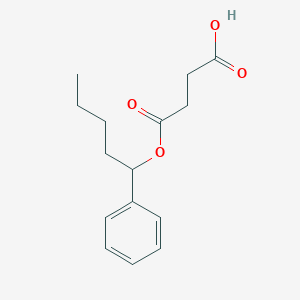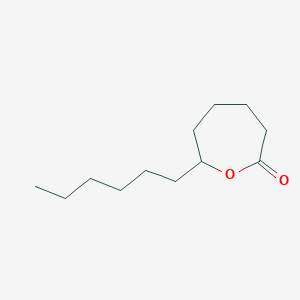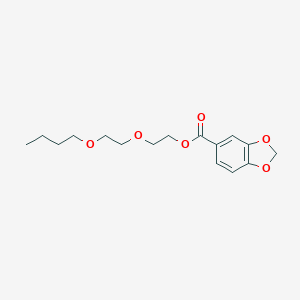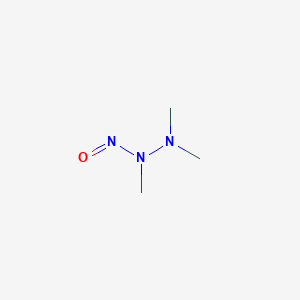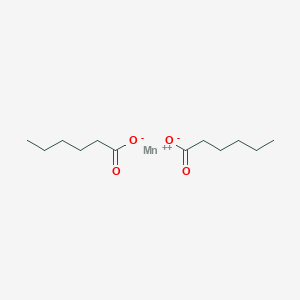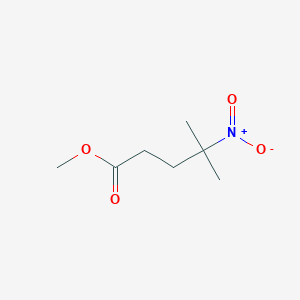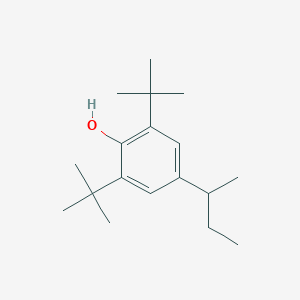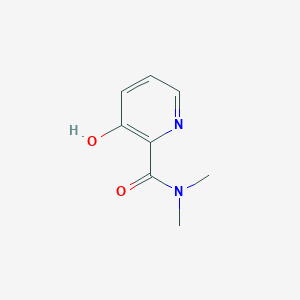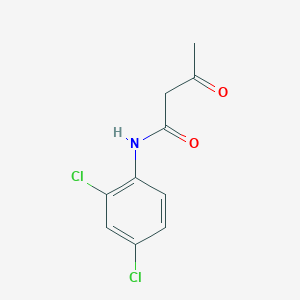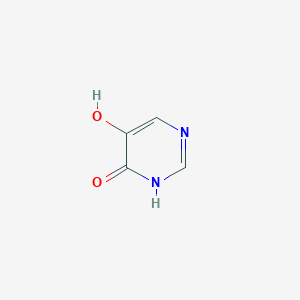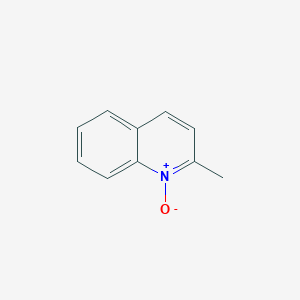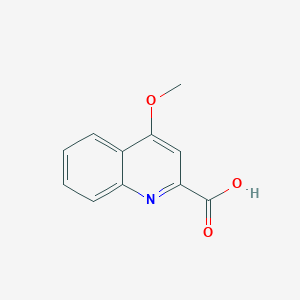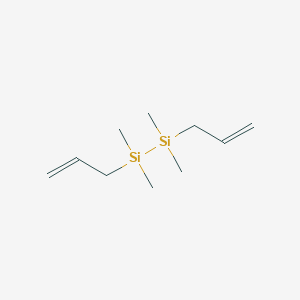
1,2-Di(prop-2-enyl)-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(prop-2-enyl)-tetramethyldisilane, also known as DPTMDS, is a chemical compound that belongs to the group of organosilicon compounds. It has a molecular formula of C12H28Si2 and a molecular weight of 256.52 g/mol. DPTMDS is widely used in the field of materials science, particularly in the synthesis of silicon-based polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane is not well understood, but it is believed to involve the reaction of the propenyl groups with the surface of the substrate. The propenyl groups act as reactive sites that can form covalent bonds with the substrate, leading to the formation of a thin film. The film formed by 1,2-Di(prop-2-enyl)-tetramethyldisilane is highly cross-linked and has a high degree of chemical resistance, which makes it suitable for various applications.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1,2-Di(prop-2-enyl)-tetramethyldisilane. However, studies have shown that 1,2-Di(prop-2-enyl)-tetramethyldisilane is not toxic to cells and does not induce any significant cytotoxicity or genotoxicity. This suggests that 1,2-Di(prop-2-enyl)-tetramethyldisilane is a safe material to use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Di(prop-2-enyl)-tetramethyldisilane has several advantages for lab experiments, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its high cost, limited availability, and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 1,2-Di(prop-2-enyl)-tetramethyldisilane. One direction is to explore its potential as a precursor for the synthesis of advanced materials with unique properties. Another direction is to investigate its potential as a coating material for various applications, such as anti-corrosion coatings and biomedical coatings. Additionally, further studies are needed to understand the mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane and its interactions with various substrates.
Méthodes De Synthèse
The synthesis of 1,2-Di(prop-2-enyl)-tetramethyldisilane involves the reaction of tetramethyldisilane with allyl chloride in the presence of a catalyst such as aluminum chloride or tin tetrachloride. The reaction takes place at a temperature of 50-60°C and produces 1,2-Di(prop-2-enyl)-tetramethyldisilane as the main product. The yield of 1,2-Di(prop-2-enyl)-tetramethyldisilane can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Applications De Recherche Scientifique
1,2-Di(prop-2-enyl)-tetramethyldisilane has various scientific research applications, particularly in the field of materials science. It is commonly used as a precursor for the synthesis of silicon-based polymers and ceramics. 1,2-Di(prop-2-enyl)-tetramethyldisilane can be polymerized to produce polymeric materials with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications such as coatings, adhesives, and electronic materials.
Propriétés
Numéro CAS |
18645-49-3 |
|---|---|
Nom du produit |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
Formule moléculaire |
C10H22Si2 |
Poids moléculaire |
198.45 g/mol |
Nom IUPAC |
[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
Clé InChI |
YKBHBENPDUXKBK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
SMILES canonique |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
Synonymes |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



